6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one is a multi-step process that involves the condensation of 2-methylbenzyl bromide with thiourea in the presence of sodium hydroxide. The reaction conditions for the synthesis of 2-methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones have been optimized. In particular, the yield of trifluoromethyl-substituted heterocycle was increased to 96%, and new polyfluoroalkyl-substituted analogs were prepared .Molecular Structure Analysis

The molecular formula of the compound is C16H20N2OS, and its molecular weight is 288.41. The InChI Key is DVRUZKGETQPAEY-UHFFFAOYSA-N.Chemical Reactions Analysis

The interaction of these heterocycles with morpholine or hydrazine was shown to result in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .Wissenschaftliche Forschungsanwendungen

Pyrimidine Derivatives in Synthesis and Biological Activity

Pyrimidine derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, antifungal, antituberculosis, and antioxidant properties. These compounds are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring, which is a structural motif present in many natural products and pharmaceuticals. Research developments have focused on synthesizing novel pyrimidine analogs to enhance their anti-inflammatory activities with minimal toxicity, indicating the potential for designing lead compounds for various therapeutic applications (Rashid et al., 2021).

Environmental Applications and Stability

Synthetic phenolic antioxidants (SPAs), which include pyrimidine derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), have been studied for their occurrence, human exposure, and toxicity in environmental matrices. These studies suggest that while SPAs, including pyrimidine-based compounds, provide oxidative stability and prolong the shelf life of commercial products, their environmental and human health impacts necessitate research towards SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Catalyst and Synthetic Applications

Pyrimidine cores are pivotal in the synthesis of various N-heterocycles, serving as key precursors in the pharmaceutical industry due to their synthetic versatility and bioavailability. For instance, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds employing hybrid catalysts illustrates the compound's utility in developing structurally diverse molecules for potential therapeutic use. This highlights the importance of pyrimidine derivatives in facilitating the synthesis of complex molecules through one-pot multicomponent reactions, showcasing their broad applicability in medicinal chemistry and drug development (Parmar et al., 2023).

Wirkmechanismus

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They have been noted to interact with targets like tyrosine kinase and cyclin-dependent kinase (CDK4) .

Mode of Action

For instance, tyrosine kinase inhibitors block the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades .

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways, including those involved in cell proliferation, inflammation, and pain signaling .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Eigenschaften

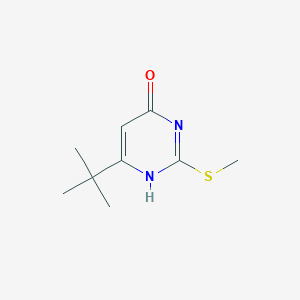

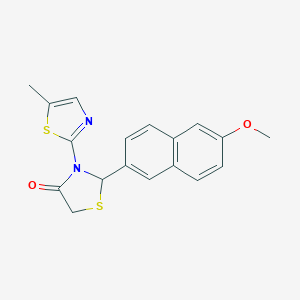

IUPAC Name |

4-tert-butyl-2-methylsulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-9(2,3)6-5-7(12)11-8(10-6)13-4/h5H,1-4H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCZBCKGRGGHQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC(=N1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

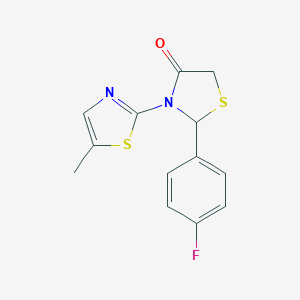

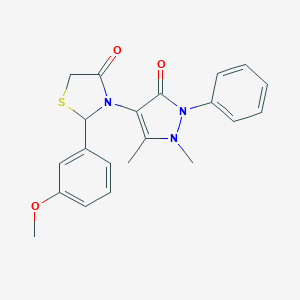

![2-(4-Ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B494166.png)